molecular formula C7H7N2NaO4S B13419747 Sodium 4-methoxyphenyldiazosulfonate CAS No. 85518-82-7

Sodium 4-methoxyphenyldiazosulfonate

Cat. No.: B13419747
CAS No.: 85518-82-7
M. Wt: 238.20 g/mol
InChI Key: KGVCKOLMXFFRDV-UHFFFAOYSA-M
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Description

Sodium 4-methoxyphenyldiazosulfonate, also known as sodium p-methoxybenzenediazosulfonate, is a chemical compound with the molecular formula C7H7N2O4S.Na. It is a diazo compound, characterized by the presence of a diazo group (-N=N-) attached to a sulfonate group (-SO3Na) and a methoxy group (-OCH3) on a benzene ring

Preparation Methods

The synthesis of sodium 4-methoxyphenyldiazosulfonate typically involves the diazotization of 4-methoxyaniline followed by sulfonation. The general synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. Maintaining anhydrous conditions and precise temperature control are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

Sodium 4-methoxyphenyldiazosulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium 4-methoxyphenyldiazosulfonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-methoxyphenyldiazosulfonate involves its diazo group, which can form covalent bonds with nucleophilic sites in biological molecules. This interaction can modify the function of proteins and other biomolecules, making it useful in biochemical research. The compound’s effects are mediated through its ability to form stable azo linkages, which can alter the structure and function of target molecules .

Comparison with Similar Compounds

Sodium 4-methoxyphenyldiazosulfonate can be compared with other diazo compounds such as:

  • Sodium 4-chlorobenzenediazosulfonate
  • Sodium 4-nitrobenzenediazosulfonate
  • Sodium 4-aminobenzenediazosulfonate

These compounds share similar diazo and sulfonate functionalities but differ in their substituents on the benzene ring, which can significantly influence their reactivity and applications. This compound is unique due to its methoxy group, which can enhance its solubility and reactivity in certain chemical reactions .

Properties

CAS No.

85518-82-7

Molecular Formula

C7H7N2NaO4S

Molecular Weight

238.20 g/mol

IUPAC Name

sodium;N-(4-methoxyphenyl)iminosulfamate

InChI

InChI=1S/C7H8N2O4S.Na/c1-13-7-4-2-6(3-5-7)8-9-14(10,11)12;/h2-5H,1H3,(H,10,11,12);/q;+1/p-1

InChI Key

KGVCKOLMXFFRDV-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)N=NS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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